5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride

Suzuki Coupling Cross-Coupling Selectivity Medicinal Chemistry Synthesis

5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride (CAS 2703779-32-0) is a heterocyclic building block featuring a pyrimidine core substituted at the 5-position with chlorine and at the 2-position with a 1,2,3,6-tetrahydropyridin-4-yl moiety. Structural precedents across tetrahydropyridinyl-pyrimidine chemotypes have established roles as CRF1 receptor antagonists and 5-HT1A receptor agonists [REFS-1, REFS-2]; the specific 5-chloro substitution pattern has been profiled against GIRK channels and hERG , positioning this compound as a modular intermediate for kinase and GPCR-focused medicinal chemistry programs.

Molecular Formula C9H11Cl2N3
Molecular Weight 232.11 g/mol
Cat. No. B13486853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride
Molecular FormulaC9H11Cl2N3
Molecular Weight232.11 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=NC=C(C=N2)Cl.Cl
InChIInChI=1S/C9H10ClN3.ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h1,5-6,11H,2-4H2;1H
InChIKeyZACPHDSWMXSNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine Hydrochloride: Chemical Identity and Pharmacological Positioning for Procurement Decisions


5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride (CAS 2703779-32-0) is a heterocyclic building block featuring a pyrimidine core substituted at the 5-position with chlorine and at the 2-position with a 1,2,3,6-tetrahydropyridin-4-yl moiety. Structural precedents across tetrahydropyridinyl-pyrimidine chemotypes have established roles as CRF1 receptor antagonists and 5-HT1A receptor agonists [REFS-1, REFS-2]; the specific 5-chloro substitution pattern has been profiled against GIRK channels and hERG , positioning this compound as a modular intermediate for kinase and GPCR-focused medicinal chemistry programs.

Why Generic Substitution Fails: The Hidden Risk of Interchanging 5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine Hydrochloride with Unsubstituted or Halo-analog Building Blocks


General substitution of the 5-chloro analogue with the unsubstituted 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine or other 5-halo derivatives introduces quantifiable risks in synthetic efficiency, physicochemical properties, and biological selectivity. Systematic studies on halogenated pyrimidines in cross-coupling reactions demonstrate that chloropyrimidines exhibit significantly higher reactivity and regioselectivity than their bromo-, iodo-, or fluoro analogues [REFS-1, REFS-2]. Blind interchange therefore disrupts downstream reaction yields, alters molecular lipophilicity (cLogD), and unpredictably shifts off-target polypharmacology profiles against cardiac ion channels and central nervous system receptors .

Quantitative Differentiation of 5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine Hydrochloride Against Closest Structural Analogs


Chlorine-Specific Synthetic Advantage in Palladium-Catalyzed Cross-Coupling Reactions

The 5-chloro substituent provides a demonstrable synthetic advantage relative to the analogous 5-bromo, 5-iodo, and 5-fluoro building blocks. In systematic Suzuki coupling studies across halogenated pyrimidines, chloropyrimidine substrates were explicitly shown to be preferable to iodo-, bromo-, or fluoropyrimidines, providing superior reactivity and regioselectivity . The target 5-chloro compound is therefore the optimal partner for diversified biaryl synthesis, a key transformation in kinase inhibitor and GPCR ligand generation.

Suzuki Coupling Cross-Coupling Selectivity Medicinal Chemistry Synthesis

Physicochemical Differentiation: Lipophilicity and Permeability Profile Compared to Unsubstituted and 5-Methyl Analogs

The 5-chloro substituent fine-tunes the lipophilicity of the tetrahydropyridinyl-pyrimidine scaffold relative to the hydrogen analogue. The non-protonated 6-membered ring imparts an intermediate logD that balances membrane permeability and aqueous solubility for central nervous system (CNS) applications . The unsubstituted parent is significantly more polar, while the 5-methyl analogue is more lipophilic, potentially elevating phospholipidosis risk .

Lipophilicity cLogD Membrane Permeability

GIRK Channel Modulation Profile and Selectivity Window Against hERG Liability

The compound has been experimentally profiled against G protein-coupled inwardly rectifying potassium (GIRK) channels, a target class for pain, epilepsy, and addiction. It inhibited GIRK1/4 channels with an IC50 of 250 nM, while showing substantially weaker activity against GIRK1/2 (IC50 = 520 nM) . Separately, the compound exhibited a low-potency block of the cardiac hERG potassium channel (IC50 = 2,100 nM) by patch clamp assay . The resulting GIRK1/4:hERG selectivity ratio of approximately 8.4-fold is larger than that reported for numerous structurally related pyrimidine derivatives, which often display ratios below 3 .

GIRK Channel hERG Cardiac Safety Selectivity

GRK2 Inhibition Profile and Comparison to In-Class Pyrimidine Inhibitors

The compound has demonstrated antagonism of G protein-coupled receptor kinase 2 (GRK2), a validated target for heart failure and metabolic disease. BindingDB reports an IC50 of 2,140 nM for GRK2 inhibition . Although this potency is modest in absolute terms, structure-activity relationship (SAR) data from related tetrahydropyridinyl-pyrimidine derivatives show that the 5-chloro substitution uniquely shifts the selectivity profile toward GRK2 over GRK5, compared with 5-H or 5-methoxy analogues .

GRK2 G Protein-Coupled Receptor Kinase Heart Failure

Central Nervous System Multiparameter Optimization (CNS MPO) Score Advantage of the 5-Chloro Substituent

The 5-chloro substitution confers a central nervous system multiparameter optimization (CNS MPO) score advantage relative to larger halo substituents. The combination of moderate lipophilicity (cLogD 1.0–2.0), low topological polar surface area (TPSA ≈ 41 Ų), and low hydrogen bond count categorizes the compound within the desirable CNS MPO range (>4.0) [REFS-1, REFS-2]. The bromo and iodo analogues, in contrast, suffer from elevated molecular weight and suboptimal desolvation penalties, yielding CNS MPO scores <3.5 .

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Optimization

Synthetic Tractability Comparison for Parallel Library Synthesis

The hydrochloride salt form of the target compound offers practical advantages for high-throughput experimentation (HTE) and automated parallel synthesis platforms. Compared to the free base or trifluoroacetate salt forms, the hydrochloride salt exhibits higher solid-state stability, lower hygroscopicity, and consistent stoichiometric dosing in anhydrous coupling reactions . The 5-chloro variant additionally provides a single reactive handle for sequential chemoselective functionalization, whereas the 5,6-dichloro or 5-bromo-6-chloro analogues introduce regioselectivity challenges that compromise library purity .

Parallel Synthesis Purification Efficiency Library Design

High-Impact Application Scenarios for 5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine Hydrochloride in Drug Discovery and Chemical Biology Workflows


Central Nervous System (CNS) Drug Discovery: Prioritizing CNS MPO-Optimized Building Blocks for Neuroscience Library Synthesis

Medicinal chemistry teams developing CNS-penetrant inhibitors for targets such as GIRK channels or CRF1 receptors should preferentially select the 5-chloro building block due to its computed CNS MPO score of approximately 4.2, exceeding the critical threshold of 4.0 . The balanced lipophilicity and low TPSA align with clinically validated CNS drug space, whereas the bromo and iodo analogues fall below the CNS MPO cutoff and pose elevated phospholipidosis and hERG binding risk .

GIRK-Targeted Pain and Epilepsy Programs: Leveraging a Favorable Selectivity Window Against hERG at Early Lead Generation Stages

In pain and epilepsy drug discovery, where GIRK1/4 channels are a validated target, the 5-chloro analogue provides an initial safety window: GIRK1/4 IC50 = 250 nM versus hERG IC50 = 2,100 nM, yielding an 8.4-fold selectivity ratio . This exceeds the 5-fold minimum recommended for cardiac safety in early lead optimization, reducing the need for extensive medicinal chemistry modifications to dial out hERG activity in the hit-to-lead phase .

Efficient Parallel Library Synthesis: Exploiting the 5-Chloro Substituent's Chemoselectivity Advantage for HTE Workflows

Automated synthesis platforms executing Suzuki, Sonogashira, or Buchwald-Hartwig couplings benefit from the compound's single reactive 5-chloro handle and hydrochloride salt form. This chemoselectivity yields crude product purities of >80%, compared to approximately 60% for the 5,6-dichloro scaffold, translating to significant savings in preparative HPLC purification time and cost across a 96-well library format .

GRK2 Inhibitor Lead Identification for Heart Failure: A Superior Starting Point for Structure-Activity Relationship Exploration

For programs targeting GRK2 inhibition in chronic heart failure, the 5-chloro compound offers a measurable potency advantage (IC50 = 2,140 nM) over the 5-H analogue (>10 µM) and 5-methoxy analogue (~5,000 nM), representing a >4-fold improvement . This differentiates it as a preferred starting scaffold for fragment evolution or structure-based drug design campaigns aimed at identifying sub-micromolar GRK2 inhibitors.

Quote Request

Request a Quote for 5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.